molecular formula C9H15NO6 B1610151 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid CAS No. 61172-71-2

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid

Cat. No.: B1610151
CAS No.: 61172-71-2
M. Wt: 233.22 g/mol
InChI Key: IWNBSNGOUCJPKH-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid is a useful research compound. Its molecular formula is C9H15NO6 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Peptide Modification

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid, as part of the broader family of tert-butyloxycarbonyl (Boc)-protected amino acids, plays a crucial role in peptide synthesis and modification. The tert-butyloxycarbonyl group is a common protecting group used in peptide synthesis to prevent unwanted side reactions. It provides stability during the synthesis process and is removed under mild conditions to yield the desired product. For instance, research demonstrates the efficient synthesis of unnatural amino acids that mimic peptide β-strands, incorporating Boc-protected derivatives into peptides through standard solid- and solution-phase peptide synthesis techniques (Nowick et al., 2000). This showcases the material's versatility in creating complex peptide structures.

Enantioselective Synthesis and Stereochemistry

This compound is also instrumental in enantioselective synthesis, where creating molecules with specific stereochemistry is crucial. For example, the synthesis of enantiomerically pure cyclopropane amino acids demonstrates the role of Boc-protected intermediates in achieving the desired stereochemical outcomes, facilitating the synthesis of molecules with precise 3D orientations (Jiménez et al., 2001). These methodologies are pivotal in the creation of bioactive molecules and pharmaceuticals with defined chiral properties.

Chemical Modification and Drug Development

The tert-butoxycarbonyl group's chemistry is exploited in various synthetic strategies aimed at modifying bioactive compounds or developing new drugs. For instance, the synthesis of analogs and derivatives that involve the tert-butoxycarbonyl group can lead to compounds with enhanced pharmacological properties. Such strategies often involve complex reactions where the tert-butoxycarbonyl group serves to protect functional groups or facilitate the introduction of new functional groups into the molecule (Heydari et al., 2007).

Advances in Organic Synthesis Techniques

In organic synthesis, the development of new methods to create or manipulate molecules is of paramount importance. Research involving this compound and related compounds has led to advancements in synthesis techniques, such as the creation of new coupling reagents or the development of catalysts for more efficient reactions. These advances not only expand the toolkit available to chemists but also improve the efficiency and selectivity of synthetic processes (Thalluri et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid are amino acids and peptides . This compound is a tert-butyloxycarbonyl (Boc)-protected amino acid , which is used in peptide synthesis as a protecting group for the amino group . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , making it an ideal protecting group in peptide synthesis.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The Boc group in the compound protects the amino group during peptide synthesis . The Boc group can be removed under acidic conditions or high temperatures , allowing the amino group to participate in peptide bond formation . The compound can also participate in nucleophilic substitution reactions through intramolecular hydrogen bonding .

Biochemical Pathways

The compound plays a crucial role in the synthesis of dipeptides and other peptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound can also be used in the synthesis of other bioactive compounds, such as glucosamine synthase inhibitors and myosin kinase inhibitors .

Pharmacokinetics

The compound’s solubility in various solvents has been reported . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The compound’s action results in the formation of peptides through peptide bond formation . The compound can also participate in the synthesis of other bioactive compounds . The removal of the Boc group from the compound under acidic conditions or high temperatures allows the amino group to participate in these reactions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, as the Boc group can be removed under acidic conditions . The compound’s solubility in various solvents can also influence its reactivity and efficacy . Furthermore, the compound’s stability and reactivity can be influenced by temperature, as the Boc group can be removed at high temperatures .

Properties

IUPAC Name

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-9(2,3)16-8(14)10-5(6(11)12)7(13)15-4/h5H,1-4H3,(H,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNBSNGOUCJPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456244
Record name Methyl N-(tert-butoxycarbonyl)-3-oxoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61172-71-2
Record name Methyl N-(tert-butoxycarbonyl)-3-oxoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

BOC-NHCH(CO2Me)CO2CH2Ph (16.2 g) was dissolved in MeOH (250 ml), to which was added 20% Pd/C (0.66 g). The suspension was purged with H2 for 1.5 hours, filtered, and stripped at 30° in vacuo, giving a syrup (12.5 g) which was kept at 4° until use in the following step.
Name
BOC-NHCH(CO2Me)CO2CH2Ph
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.66 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
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2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
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2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
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2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid

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